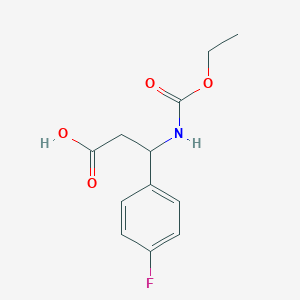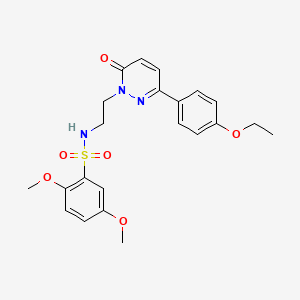
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide is a complex organic compound that features a pyrrolidinone ring, a pyridine ring, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: Starting with a suitable pyridine derivative, the pyrrolidinone ring can be introduced through a cyclization reaction. This often involves the use of reagents such as acetic anhydride and a base like sodium acetate.
Attachment of the Pyridine Ring: The pyridine ring can be attached via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the pyrrolidinone intermediate.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyridine rings, potentially converting them to piperidine rings under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the pyridine rings that are activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone and pyridine rings can engage in hydrogen bonding and π-π interactions, facilitating binding to active sites. This binding can modulate the activity of the target, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((2-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-(pyridin-4-yl)acetamide
- N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(pyridin-2-yl)acetamide
Uniqueness
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide is unique due to the specific positioning of its functional groups, which can influence its binding affinity and specificity towards biological targets. This makes it a valuable compound for the development of selective therapeutic agents.
Propriétés
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-16(10-13-3-1-6-18-11-13)20-12-14-5-7-19-15(9-14)21-8-2-4-17(21)23/h1,3,5-7,9,11H,2,4,8,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGXGLIZPOUBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2875525.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide;hydrochloride](/img/structure/B2875528.png)

![1-(3-Fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2875531.png)


![[1-(Triazol-1-yl)cyclopropyl]methanamine](/img/structure/B2875538.png)
![4-benzyl-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2875539.png)

![7-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B2875541.png)
![N-(2,5-dimethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2875542.png)


